
3-Bromo-5-fluoro-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide is an aromatic sulfonamide compound characterized by the presence of bromine and fluorine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 3-bromo-5-fluoro-N,N-dimethylaniline. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction conditions usually require controlled temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and fluorine substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives.
Oxidation: Sulfonic acids.
Reduction: Amines.
Coupling reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
3-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine substituents can enhance the binding affinity and specificity of the compound for its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-5-fluorotoluene: Similar in structure but lacks the sulfonamide group.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar sulfonamide structure but with different substituents on the benzene ring.
3-bromo-2-fluoro-5-nitrobenzoic acid: Contains similar halogen substituents but with a carboxylic acid group instead of a sulfonamide.
Uniqueness
3-bromo-5-fluoro-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine substituents along with the sulfonamide group, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9BrFNO2S |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
3-bromo-5-fluoro-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |
Clave InChI |
INAAYYGRBGDXPC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=CC(=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)


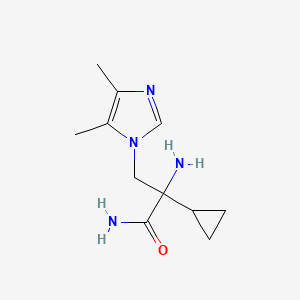

![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
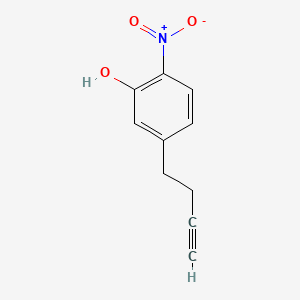

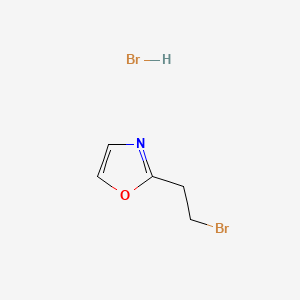

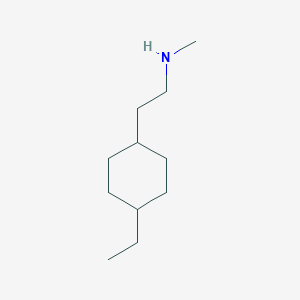
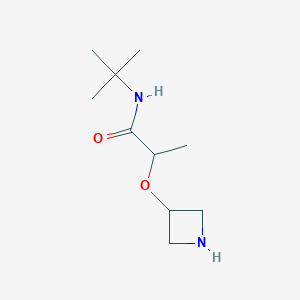
![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)
![6-Oxaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13476297.png)
